6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione 6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione
Brand Name: Vulcanchem
CAS No.: 121732-15-8
VCID: VC20856430
InChI: InChI=1S/C12H9BrN4O3/c1-4-14-8-9(17(4)2)11(19)7-6(10(8)18)12(20)16-5(3-13)15-7/h3H2,1-2H3,(H,15,16,20)
SMILES: CC1=NC2=C(N1C)C(=O)C3=C(C2=O)C(=O)NC(=N3)CBr
Molecular Formula: C12H9BrN4O3
Molecular Weight: 337.13 g/mol

6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione

CAS No.: 121732-15-8

Cat. No.: VC20856430

Molecular Formula: C12H9BrN4O3

Molecular Weight: 337.13 g/mol

* For research use only. Not for human or veterinary use.

6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione - 121732-15-8

Specification

CAS No. 121732-15-8
Molecular Formula C12H9BrN4O3
Molecular Weight 337.13 g/mol
IUPAC Name 6-(bromomethyl)-2,3-dimethyl-7H-imidazo[4,5-g]quinazoline-4,8,9-trione
Standard InChI InChI=1S/C12H9BrN4O3/c1-4-14-8-9(17(4)2)11(19)7-6(10(8)18)12(20)16-5(3-13)15-7/h3H2,1-2H3,(H,15,16,20)
Standard InChI Key UMATXTVTALLULJ-UHFFFAOYSA-N
Isomeric SMILES CC1=NC2=C(N1C)C(=O)C3=C(C2=O)C(=O)N=C(N3)CBr
SMILES CC1=NC2=C(N1C)C(=O)C3=C(C2=O)C(=O)NC(=N3)CBr
Canonical SMILES CC1=NC2=C(N1C)C(=O)C3=C(C2=O)C(=O)N=C(N3)CBr

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator